molecular formula C14H28O B3053655 2,4-DI-Tert-butylcyclohexanol CAS No. 55030-25-6

2,4-DI-Tert-butylcyclohexanol

Cat. No.: B3053655
CAS No.: 55030-25-6
M. Wt: 212.37 g/mol
InChI Key: CBQDYDCHZZWCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DI-Tert-butylcyclohexanol is an organic compound known for its unique structural properties and applications in various fields. It is a derivative of cyclohexanol, where two tert-butyl groups are attached to the 2nd and 4th positions of the cyclohexane ring. This compound is often used in the fragrance industry due to its pleasant odor and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-DI-Tert-butylcyclohexanol can be synthesized through the catalytic hydrogenation of 2,4-DI-Tert-butylphenol. This process involves the use of a palladium catalyst under hydrogen gas at elevated temperatures . Another method involves the reduction of 2,4-DI-Tert-butylcyclohexanone using hydrogen on platinum oxide in glacial acetic acid containing some hydrogen chloride .

Industrial Production Methods

In industrial settings, the production of this compound often employs biocatalytic routes. Carbonyl reductase (CRED) technology has been shown to be an efficient method for the preparation of this compound, providing high yields and stereoselectivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-DI-Tert-butylcyclohexanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its bulky tert-butyl groups provide steric hindrance, which can influence its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butylcyclohexanol: Similar in structure but with only one tert-butyl group.

    4-Tert-butylcyclohexanol: Another similar compound with a single tert-butyl group at the 4th position.

    2,4-DI-Tert-butylcyclohexanone: The oxidized form of 2,4-DI-Tert-butylcyclohexanol.

Uniqueness

This compound is unique due to the presence of two bulky tert-butyl groups, which provide enhanced stability and distinct chemical properties. This makes it particularly valuable in applications requiring high stability and specific steric configurations .

Properties

IUPAC Name

2,4-ditert-butylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h10-12,15H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQDYDCHZZWCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(C(C1)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338042
Record name 2,4-DI-TERT-BUTYLCYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55030-25-6
Record name 2,4-DI-TERT-BUTYLCYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

380 g of 2,4-di-tert-butylcyclohexanone (mixed isomers) in 200 ml of ether are added dropwise with vigorous stirring to a suspension of 34.3 g (903 mmol) of lithium aluminium hydride in 1800 ml of ether over 4 hours, and the batch is subsequently stirred at 23° C. for 1 hour and admixed with 500 ml of 5% hydrochloric acid by vigorous stirring. The organic phase is separated off and washed twice with 250 ml of water each time. The organic phase is dried over MgSO4, evaporated and dried under reduced pressure to leave 337.80 g (88% of theory) of 2,4-di-tert-butylcyclohexanol (mixed isomers) as colourless wax.
Quantity
380 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
34.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1800 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The 2,4-di-tert-butylcyclohexanone can be synthesized, for example, by the following manner. 2,4-Di-tert-butylphenol (IV), which is commercially available at a low price, is hydrogenated by using a nickel catalyst to give 2,4-di-tert-butylcyclohexanol (VII). Then the compound (VII) is oxidized to give the aimed compound (I). The hydrogenation of the compound (IV) can be readily carried out without using any solvent or by using an alcohol such as methanol or a hydrocarbon such as hexane at a temperature of approximately 140° to 230° C. for approximately 3 to 24 hours. Examples of the nickel catalyst include Raney nickel and stabilized nickel. This nickel catalyst can be appropriately used in an amount of 0.01 to 5% based on the compound (IV). The oxidation of the compound (VII) into the compound (I) can be carried out by using a copper/chromium or copper/zinc dehydrogenation catalyst in the absence of any solvent at a temperature of approximately 150° to 250° C. for approximately 3 to 20 hours. The catalyst can be appropriately employed in an amount of approximately 0.1 to 10% by weight based on the compound (VII). Alternatively the compound (VII) can be readily oxidized by a conventional method for oxidizing a secondary alcohol into a ketone, such as Jones oxidation, Oppenauer oxidation, manganese dioxide oxidation or chromic acid oxidation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-DI-Tert-butylcyclohexanol
Reactant of Route 2
2,4-DI-Tert-butylcyclohexanol
Reactant of Route 3
2,4-DI-Tert-butylcyclohexanol
Reactant of Route 4
2,4-DI-Tert-butylcyclohexanol
Reactant of Route 5
2,4-DI-Tert-butylcyclohexanol
Reactant of Route 6
2,4-DI-Tert-butylcyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.